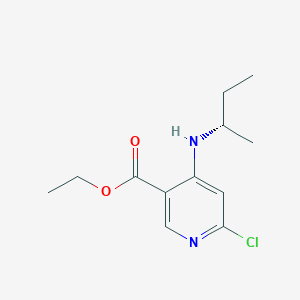
(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of an ethyl ester group, a sec-butylamino group, and a chlorine atom attached to the nicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinic acid and sec-butylamine.
Esterification: The 6-chloronicotinic acid undergoes esterification with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl 6-chloronicotinate.
Amidation: The ethyl 6-chloronicotinate is then reacted with sec-butylamine under controlled conditions to introduce the sec-butylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under mild to moderate conditions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine atom.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
科学的研究の応用
(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
Ethyl 4-(sec-butylamino)-6-chloronicotinate: Lacks the (S)-configuration, which may affect its biological activity and interactions.
Methyl 4-(sec-butylamino)-6-chloronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Propyl 4-(sec-butylamino)-6-chloronicotinate: Contains a propyl ester group, leading to different physicochemical properties.
Uniqueness
(S)-Ethyl 4-(sec-butylamino)-6-chloronicotinate is unique due to its specific stereochemistry ((S)-configuration), which can significantly influence its biological activity and interactions with molecular targets. This stereochemistry may result in enhanced selectivity and potency in its applications compared to its non-stereoisomeric counterparts.
特性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
ethyl 4-[[(2S)-butan-2-yl]amino]-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2/c1-4-8(3)15-10-6-11(13)14-7-9(10)12(16)17-5-2/h6-8H,4-5H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChIキー |
XKLZDWBVWPXCPG-QMMMGPOBSA-N |
異性体SMILES |
CC[C@H](C)NC1=CC(=NC=C1C(=O)OCC)Cl |
正規SMILES |
CCC(C)NC1=CC(=NC=C1C(=O)OCC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



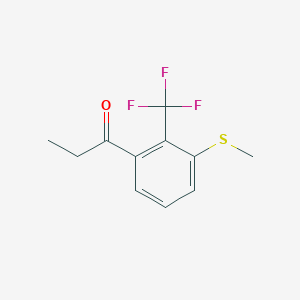
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![2-Methyl-4-nitro-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]benzene](/img/structure/B14049186.png)
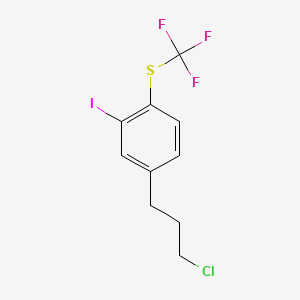
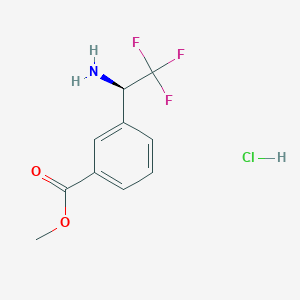

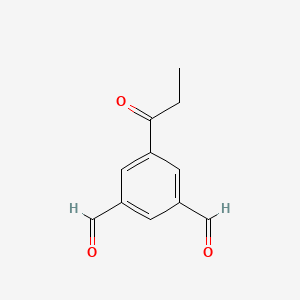

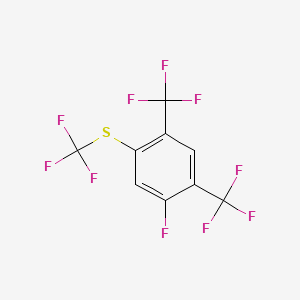

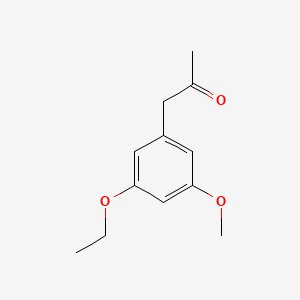
![5-Bromo-5H-imidazo[2,1-B][1,3]oxazine](/img/structure/B14049249.png)
